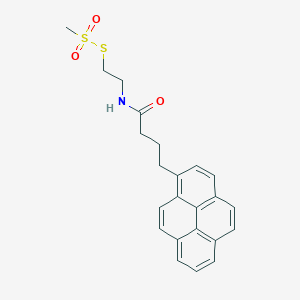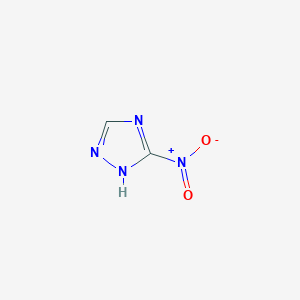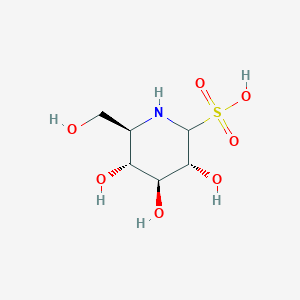
N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide
説明
Sulfonamides are a class of organic compounds widely explored for their versatile applications in medicinal chemistry, environmental chemistry, and organic synthesis. They are characterized by the presence of a sulfonyl functional group attached to an amine. Sulfonamides, including derivatives with complex aromatic systems such as pyrene, have been extensively studied for their chemical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, vinylsulfones and vinylsulfonamides, which are structurally related to sulfonamides, can be synthesized through dehydrative synthesis protocols starting from corresponding alcohols and hydroxypropanesulfonamide using an efficient and general protocol ((2020)).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives have been reported, showing significant variations based on the substituents attached to the sulfonamide group. For example, studies on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide highlighted the impact of different substituents on the torsion angles and hydrogen bonding patterns, influencing the overall molecular geometry ((Jacobs et al., 2013)).
科学的研究の応用
Fluorescent Assay Development : A study by Forster, Schulze Elfringhoff, and Lehr (2009) describes a fluorescent assay for evaluating inhibitors of fatty acid amide hydrolase (FAAH), using a novel fluorogenic substrate related to N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide. This method allows for direct FAAH activity determination without further sample clean-up (Forster, Schulze Elfringhoff, & Lehr, 2009).
Synthesis and Biological Activity Studies : The synthesis and biological evaluation of various sulfonamide compounds, which are structurally related to this compound, are explored in several studies. These compounds show a wide range of biological activities, including inhibition of different types of enzymes and potential applications in synthetic organic chemistry (Kharkov University Bulletin Chemical Series, 2020).
Antiviral Research : A study by Mohan et al. (1992) explored the use of sulfonic acid polymers, which are related to the sulfonamide group in this compound, as inhibitors against HIV-1 and HIV-2 (Mohan, Schols, Baba, & De Clercq, 1992).
Sensing Applications : The synthesis and sensing applications of novel surfactant-like pyrene derivatives, which include compounds structurally similar to this compound, have been investigated. These compounds show potential as multi-functional fluorescent probes for sensing polarity and some lanthanide ions (Zhang, Qin, Li, & Fang, 2014).
Drug Delivery Research : Research by Mattsson et al. (2010) discusses the use of a functionalized pyrenyl derivative, related to this compound, for drug delivery. This study demonstrates the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting potential applications in delivering pharmaceutical compounds (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
作用機序
Mode of Action
It’s known that the compound has a high affinity for thiols . This suggests that it may interact with proteins or enzymes that contain thiol groups, potentially altering their function and leading to downstream effects.
Pharmacokinetics
Its molecular weight, which is 425.56 , suggests that it could potentially be absorbed in the gastrointestinal tract if administered orally.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with thiols suggests that its efficacy could be influenced by the redox environment within cells. Additionally, its stability could be affected by storage conditions, such as temperature and exposure to light .
特性
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,27)28-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNULURRKCOTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402852 | |
| Record name | N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384342-66-9 | |
| Record name | S-[2-[[1-Oxo-4-(1-pyrenyl)butyl]amino]ethyl] methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















